(1S,3S)-2,3-dihydro-1H-indene-1,3-diol
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Overview
Description
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol is an organic compound with a unique structure that includes a dihydroindene core and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone in the presence of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of hydrogen gas
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Additionally, biocatalytic methods using enzymes such as alcohol dehydrogenases have been explored for greener production routes.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).
Substitution: Using reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.
Major Products
Oxidation: Indanone derivatives or carboxylic acids.
Reduction: Saturated indane derivatives.
Substitution: Halogenated or aminated indane derivatives.
Scientific Research Applications
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol in biological systems involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s dihydroindene core can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-2,3-dihydro-1H-indene-1,3-diol: The enantiomer of (1S,3S)-2,3-dihydro-1H-indene-1,3-diol, with similar chemical properties but different biological activities.
Indanone: A precursor in the synthesis of this compound, lacking the hydroxyl groups.
Indane: The fully saturated form of the compound, without the hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C9H10O2 |
---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1S,3S)-2,3-dihydro-1H-indene-1,3-diol |
InChI |
InChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9-/m0/s1 |
InChI Key |
KOFVTRKZZDKQDX-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@H]1O)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)O |
Origin of Product |
United States |
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